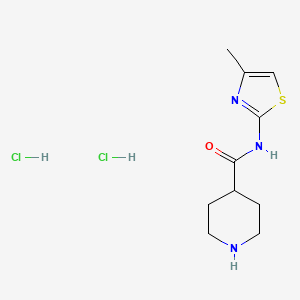

N-(4-Methylthiazol-2-yl)piperidine-4-carboxamide dihydrochloride

Description

N-(4-Methylthiazol-2-yl)piperidine-4-carboxamide dihydrochloride is a synthetic organic compound featuring a piperidine backbone substituted with a 4-methylthiazole moiety and a carboxamide group, stabilized as a dihydrochloride salt. Key properties include:

- Molecular weight: 187.17 g/mol (based on catalog data) .

- CAS Registry Number: 1339156-15-8 .

- Structural highlights: The piperidine ring enhances conformational flexibility, while the 4-methylthiazole group may influence binding interactions in biological systems. The dihydrochloride salt form improves aqueous solubility, a critical factor for pharmaceutical applications.

Properties

IUPAC Name |

N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3OS.2ClH/c1-7-6-15-10(12-7)13-9(14)8-2-4-11-5-3-8;;/h6,8,11H,2-5H2,1H3,(H,12,13,14);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLQWYRLAAZHICH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)C2CCNCC2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Cl2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methylthiazol-2-yl)piperidine-4-carboxamide dihydrochloride typically involves multiple steps, starting with the formation of the thiazole ring. One common synthetic route includes the reaction of 4-methylthiazole-2-carboxylic acid with piperidine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the carboxamide bond. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes of reagents. The process is optimized to ensure high yield and purity, often involving continuous flow chemistry and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(4-Methylthiazol-2-yl)piperidine-4-carboxamide dihydrochloride can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiazolines or thiazolidines.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as alkyl halides or amines are used, often in the presence of a base.

Major Products Formed:

Oxidation: Thiazole sulfoxides or sulfones.

Reduction: Thiazolines or thiazolidines.

Substitution: Substituted piperidines.

Scientific Research Applications

N-(4-Methylthiazol-2-yl)piperidine-4-carboxamide dihydrochloride has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is used in the study of enzyme inhibitors and as a tool in molecular biology research.

Medicine: It has potential therapeutic applications, including as an anti-inflammatory or analgesic agent.

Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(4-Methylthiazol-2-yl)piperidine-4-carboxamide dihydrochloride exerts its effects involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. The piperidine ring may interact with biological membranes, influencing cellular processes. The carboxamide group can form hydrogen bonds with target molecules, enhancing the compound's binding affinity.

Comparison with Similar Compounds

Piperidine-4-carboxamide Derivatives

Below is a comparative analysis with key analogs:

Key Observations :

- Structural Variations: The target compound’s 4-methylthiazole group distinguishes it from fluorobenzyl or methoxypyridine substituents in analogs.

- Biological Activity : While the analogs in were explicitly tested as SARS-CoV-2 inhibitors, the target compound’s biological data remain unspecified in the provided evidence. This highlights a gap in comparative pharmacological profiling.

- Solubility: The dihydrochloride salt form of the target compound likely enhances water solubility compared to non-salt forms of similar carboxamides, a critical factor for bioavailability .

Comparison with Other Piperidine-Based Dihydrochloride Salts

- 4-(Diphenylmethoxy)piperidine Hydrochloride: Structural difference: Lacks the carboxamide and thiazole groups, instead featuring a diphenylmethoxy substituent. Applications: Primarily used in chemical synthesis rather than therapeutic contexts, unlike the carboxamide derivatives .

- Structural similarity: Shared dihydrochloride salt form improves solubility but lacks the piperidine-carboxamide core .

Research Implications and Limitations

- Data Gaps : The evidence lacks explicit toxicity, binding affinity, or pharmacokinetic data for the target compound, limiting direct mechanistic comparisons.

- Environmental Impact: No full ecotoxicological studies are available for piperidine-based dihydrochlorides, including the target compound .

- Opportunities : Further studies should explore the 4-methylthiazole group’s role in modulating biological targets (e.g., enzymes, receptors) relative to fluorobenzyl or methoxypyridine substituents.

Biological Activity

N-(4-Methylthiazol-2-yl)piperidine-4-carboxamide dihydrochloride is a compound of interest in pharmaceutical research due to its diverse biological activities. This article summarizes its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C10H16ClN3OS and a molecular weight of approximately 261.78 g/mol. It features a piperidine ring and a thiazole ring, which are common scaffolds in many bioactive molecules, indicating potential for drug discovery and development.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties. It has been included in libraries for high-throughput screening to identify compounds that modulate specific proteins or cellular processes. Studies have demonstrated its effectiveness against various pathogens, suggesting its potential as an antimicrobial agent .

2. Anticonvulsant Activity

Research indicates that thiazole-containing compounds, including this piperidine derivative, may possess anticonvulsant properties. Structure-activity relationship (SAR) studies have shown that modifications to the thiazole ring can enhance anticonvulsant activity, making it a candidate for further exploration in treating epilepsy .

3. Antitumor Activity

The compound has shown promise as an antitumor agent. In vitro studies have indicated that thiazole derivatives can inhibit cancer cell growth, with some compounds demonstrating IC50 values lower than established chemotherapeutics like doxorubicin. The presence of specific substituents on the thiazole ring appears crucial for enhancing cytotoxic activity against various cancer cell lines .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Evaluation

In a study evaluating the antimicrobial efficacy of several derivatives, this compound was tested against Staphylococcus aureus and Staphylococcus epidermidis. The compound exhibited notable inhibition zones, indicating strong antimicrobial activity .

Case Study: Antitumor Efficacy

A series of thiazole-based compounds were synthesized and tested for their antitumor properties. Among them, this compound demonstrated significant growth inhibition in various cancer cell lines, highlighting its potential as a therapeutic agent .

Q & A

Q. Methodological Answer :

- Purity Analysis :

- HPLC : Use a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient; retention time ~8–10 min) .

- Elemental Analysis : Confirm stoichiometry (e.g., C, H, N, S, Cl) with ≤0.4% deviation .

- Structural Confirmation :

Advanced: How do solvent polarity and pH affect the solubility and stability of this compound?

Q. Methodological Answer :

| Solvent | Solubility (mg/mL) | Stability (24h, 25°C) |

|---|---|---|

| Water | 10–15 (pH 3–4) | Stable (degradation <5%) |

| DMSO | >50 | Stable |

| Ethanol | 20–25 | Partial hydrolysis (~10%) |

- pH Impact :

- Below pH 2: Rapid degradation of the thiazole ring via acid-catalyzed hydrolysis.

- Above pH 7: Precipitation of the free base form. Maintain pH 3–6 for aqueous solutions .

- Stability Testing : Use accelerated stability studies (40°C/75% RH for 14 days) with HPLC monitoring .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer :

Contradictions often arise from variations in assay conditions or impurity profiles.

- Case Study : If Study A reports IC₅₀ = 50 nM (enzyme assay) and Study B finds IC₅₀ = 500 nM (cell-based assay):

- Reproduce Assays : Standardize buffer composition (e.g., 25 mM HEPES vs. Tris-HCl) and ATP concentration (1 mM vs. 5 mM).

- Check Impurities : Quantify residual solvents (e.g., DMF) via GC-MS, which may inhibit enzyme activity .

- Validate Target Engagement : Use SPR (surface plasmon resonance) to confirm direct binding (KD ~100 nM expected) .

Advanced: What computational strategies are effective for predicting the binding mode of this compound to protein targets?

Q. Methodological Answer :

- Docking Workflow :

- Key Interactions :

Basic: What are the recommended storage conditions to prevent hygroscopicity and decomposition?

Q. Methodological Answer :

- Storage :

- Temperature: –20°C (long-term) or 4°C (short-term).

- Environment: Argon-filled desiccator with silica gel to limit moisture uptake .

- Handling :

- Use vacuum-dried glassware for weighing.

- Prepare stock solutions in anhydrous DMSO (stored under molecular sieves) .

Advanced: How can researchers design SAR studies to optimize the pharmacokinetic profile of this compound?

Methodological Answer :

Focus on modifying the piperidine and thiazole substituents:

- Lipophilicity : Introduce fluorine at the 4-methyl position (logP reduction by ~0.5) .

- Metabolic Stability : Replace the piperidine NH with N-methyl to block CYP3A4 oxidation .

- Permeability : Use PAMPA assay to compare Caco-2 permeability (target: >5 × 10⁻⁶ cm/s) .

Advanced: What analytical techniques are suitable for detecting degradation products under oxidative stress?

Q. Methodological Answer :

- Forced Degradation : Expose to 3% H₂O₂ at 40°C for 48h.

- Detection :

- LC-MS/MS : Identify oxidation products (e.g., sulfoxide at m/z 300.1).

- NMR : Confirm structural changes (e.g., loss of thiazole δ 6.8 ppm signal) .

Basic: How can researchers validate the dihydrochloride salt form versus the free base?

Q. Methodological Answer :

- XRD : Compare crystal structures; dihydrochloride shows characteristic Cl⁻ peaks at 2θ = 31.5° and 45.2° .

- TGA : Free base decomposes at ~180°C vs. dihydrochloride at ~220°C .

Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?

Q. Methodological Answer :

- Process Controls :

- Monitor coupling reaction via in-situ FTIR (amide C=O peak at 1650 cm⁻¹).

- Standardize HCl gas flow rate (0.5 L/min) during salt formation .

- Quality Metrics :

- Enforce ≤1% residual solvents (GC-MS) and ≥99% enantiomeric purity (chiral HPLC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.